2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide
Description
This compound is an acetohydrazide derivative featuring a 4-benzylpiperazine moiety and a (1E)-1-(3-bromophenyl)ethylidene substituent. The molecular weight is approximately 380.49 g/mol (calculated based on STL335347, a closely related compound) .
Properties
CAS No. |
303103-95-9 |
|---|---|
Molecular Formula |
C21H25BrN4O |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(3-bromophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H25BrN4O/c1-17(19-8-5-9-20(22)14-19)23-24-21(27)16-26-12-10-25(11-13-26)15-18-6-3-2-4-7-18/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-17+ |
InChI Key |
YPKDBIJNKJARGQ-HAVVHWLPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperazine Core
The synthesis begins with the preparation of 4-benzylpiperazine , a key intermediate. While commercial availability is common, laboratory-scale synthesis involves alkylation of piperazine with benzyl halides. For example, 1-benzylpiperazine hydrochloride is synthesized by reacting piperazine with benzyl chloride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
A critical modification involves introducing the acetohydrazide moiety. This is achieved by alkylating 4-benzylpiperazine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, forming ethyl 2-(4-benzylpiperazin-1-yl)acetate .
Hydrazide Formation
The ester intermediate undergoes hydrazinolysis to yield 2-(4-benzylpiperazin-1-yl)acetohydrazide . Heating ethyl 2-(4-benzylpiperazin-1-yl)acetate with excess hydrazine hydrate in ethanol (reflux, 6–8 hours) facilitates this conversion. The reaction mechanism involves nucleophilic acyl substitution, where hydrazine replaces the ethoxy group.
Condensation with 3-Bromoacetophenone
The final step involves condensing the hydrazide with 3-bromoacetophenone to form the Schiff base. This reaction is performed in anhydrous ethanol under acidic catalysis (e.g., acetic acid) at 60–70°C for 4–6 hours. The conditions favor imine formation while maintaining the E-configuration of the ethylidene group.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Hydrazinolysis : Ethanol is preferred over methanol due to higher boiling points, which accelerate reaction kinetics. Yields improve from 65% to 82% when the temperature is maintained at 78°C.
-
Schiff Base Formation : Anhydrous ethanol minimizes hydrolysis of the imine bond. Catalytic acetic acid (2–5 mol%) enhances electrophilicity of the carbonyl group, reducing reaction time from 8 to 4 hours.
Purification Techniques
-
Recrystallization : The crude product is recrystallized from isopropanol, achieving 69–73% recovery with >95% purity.
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) resolves unreacted starting materials, yielding 88–91% pure product.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction of related piperazine derivatives (e.g., ethyl 4-(4-benzylpiperazin-1-yl)benzoate) confirms bond lengths and angles. The C–N bond in the piperazine ring measures 1.469 Å, while the ester C=O bond is 1.201 Å.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Stereochemical Control
The E-configuration of the ethylidene group is critical for biological activity. Using anhydrous conditions and catalytic acid minimizes geometric isomerization.
Byproduct Formation
Excess hydrazine may lead to dihydrazide byproducts. Stoichiometric control (1:1.2 molar ratio of ester to hydrazine) suppresses this side reaction.
Scalability and Industrial Relevance
Pilot-scale batches (1–5 kg) employ continuous flow reactors for the alkylation and condensation steps, reducing processing time by 40% compared to batch methods . Environmental impact assessments favor ethanol over DMF due to lower toxicity and easier recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to a hydrazine derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of compounds containing the benzylpiperazine structure exhibit significant antitumor properties. For instance, research on similar compounds has shown that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may exhibit similar properties due to its structural analogies with known antitumor agents .
Neuropharmacological Effects
The benzylpiperazine moiety is often associated with psychoactive effects. Studies suggest that compounds with this structure can interact with serotonin and dopamine receptors, potentially leading to applications in treating psychiatric disorders such as depression and anxiety. The specific interactions of 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide with these receptors warrant further investigation .
Antimicrobial Properties
Preliminary investigations into related hydrazide compounds have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Given the structural similarities, it is plausible that this compound could exhibit similar antimicrobial effects, making it a candidate for further exploration in infectious disease treatment .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that can be optimized for yield and purity. Research has focused on developing derivatives of this compound to enhance its pharmacological properties. The exploration of structure-activity relationships (SAR) is crucial for identifying more potent analogs .
Study on Antitumor Agents
A study published in PubMed evaluated a series of N-methyl-quinazolin-4-amines that included similar piperazine derivatives. The findings indicated significant antitumor activity, suggesting that compounds with a piperazine backbone could be effective in cancer therapy .
Neuropharmacological Research
Research exploring the effects of piperazine derivatives on neurotransmitter systems has shown promising results in modulating serotonin and dopamine pathways. Such studies highlight the potential of this compound in treating mood disorders .
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide is not fully understood, but it is believed to interact with specific molecular targets in the central nervous system. The piperazine ring may mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Halogen Position and Type
- Target Compound : 3-Bromophenyl substitution.
- STL335347 : 4-Hydroxyphenylpropylidene (4-OH, propylidene chain) .
- : 4-Bromo and 4-chloro derivatives exhibit potent antiviral activity (HAV IC₅₀ = 8.5–10.7 µg/mL) .
Key Insight : Para-substituted halogens (e.g., 4-Br, 4-Cl) are more common in antiviral/antimicrobial agents, while meta-substitutions (e.g., 3-Br) may reduce potency unless paired with specific functional groups.
Electron-Donating vs. Electron-Withdrawing Groups
- : Hydroxy (-OH) and amino (-NH₂) substituents enhance antibacterial activity in thietan-3-yloxy pyrimidine derivatives .
- Target Compound : The 3-bromo group (electron-withdrawing) may reduce solubility but improve membrane permeability compared to -OH/-NH₂ analogues.
Heterocyclic Core Modifications
Benzylpiperazine vs. Benzimidazole/Thiazole
- Target Compound : Benzylpiperazine likely enhances CNS penetration due to its resemblance to piperazine-containing antidepressants .
- : Benzothiazole derivatives (e.g., 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-substitutedphenyl)ethylidene)acetohydrazides) show anticancer activity (IC₅₀ = 5–20 µM against C6 glioma cells) .
- : Benzimidazole-thioacetohydrazides exhibit antimicrobial effects, suggesting heterocyclic cores dictate target specificity .
Key Insight : Piperazine derivatives may prioritize CNS or anti-inflammatory applications, while benzothiazole/benzimidazole analogues are more suited for anticancer/antimicrobial roles.
Sulfonyl and Other Functional Groups
Anticancer Activity
- Target Compound: No direct data, but structural analogues like benzothiazole acylhydrazones inhibit DNA synthesis in glioma cells (C6 IC₅₀ = 12 µM) .
- : Coumarin derivatives (e.g., 7-hydroxy-coumarin) show IC₅₀ = 0.68–2.69 mM in tumor cell lines, suggesting weaker activity compared to hydrazide-hydrazones .
Antimicrobial Activity
- : Benzimidazole acetohydrazides (e.g., 4a, 4v) exhibit MIC = 4 µg/mL against Candida albicans .
- : Thietan-3-yloxy pyrimidine derivatives with -OH/-NH₂ groups show superior antibacterial activity .
Antiviral Activity
Structural and Physicochemical Comparison Table
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications, supported by data tables and relevant studies.
Chemical Structure
The molecular formula of the compound is . The structural representation can be described using the following features:
- SMILES Notation :
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC=C(C=C3)O - InChI Key :
XZIVHSBNMNZZFO-OQKWZONESA-N
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-benzylpiperazine and an appropriate aldehyde derivative, followed by acetylation to form the hydrazide. Detailed synthetic routes can vary based on specific experimental conditions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives with similar piperazine structures have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7a | HepG2 | 0.029 - 0.147 | G2/M arrest and apoptosis induction |
| 7a | A549 | 0.045 - 0.150 | Anti-tubulin properties |
The compound demonstrated an ability to arrest the cell cycle at the G2/M phase and induce apoptosis, which is critical for cancer therapy.
The proposed mechanism of action for compounds in this class involves:
- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation, leading to cell cycle arrest.
- Activation of Apoptotic Pathways : Induction of caspase-dependent pathways that lead to programmed cell death.
Case Studies
A notable case study involved the evaluation of a closely related compound in xenograft models, where it was found to significantly inhibit tumor growth without causing substantial weight loss in subjects. This suggests a favorable therapeutic index for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide?
The compound can be synthesized via a condensation reaction between 2-(4-benzylpiperazin-1-yl)acetohydrazide and 1-(3-bromophenyl)ethan-1-one. A typical protocol involves refluxing equimolar amounts of the hydrazide and ketone in glacial acetic acid (10 mL) for 18 hours at room temperature, followed by filtration and recrystallization from methanol . Alternative methods include ethanol-mediated reflux (2–3 hours) with catalytic acetic acid to improve yield .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the benzylpiperazine moiety (δ ~2.5–3.5 ppm for piperazine protons, δ ~7.2–7.4 ppm for aromatic protons) and the hydrazone linkage (δ ~8.1–8.3 ppm for imine proton) .
- Infrared Spectroscopy (IR): Stretching vibrations for C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) validate the hydrazide backbone .
- X-ray Crystallography: Resolves stereochemistry and confirms the (E)-configuration of the ethylidene group .
Q. What preliminary biological activities have been reported for structurally analogous acetohydrazides?
Analogous compounds exhibit diverse bioactivities:
| Compound Class | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|
| GPx1 Inhibitors (e.g., 3aC7) | 0% GPx activity at 0.2 mM | |
| Anticancer Agents (e.g., 4j) | IC₅₀ = 2.84 ± 0.48 µg/mL | |
| Antioxidants (e.g., 6a–6d) | EC₅₀ = 12–18 µM |
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in modulating oxidative stress pathways?
- Enzyme Inhibition Assays: Measure GPx1/GPx4 activity using tert-butyl hydroperoxide (t-BHP) as a substrate, comparing inhibition rates to known inhibitors like 3aC7 .
- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2) to quantify reactive oxygen species (ROS) levels post-treatment .
- Molecular Docking: Model interactions with GPx1 active sites (PDB ID: 2O8I) to identify key binding residues (e.g., selenocysteine) .
Q. What experimental design considerations are critical for resolving contradictory activity data across studies?
- Dose-Response Curves: Use at least five concentrations (e.g., 1–100 µM) to calculate accurate IC₅₀ values and minimize assay variability .
- Control Compounds: Include positive controls (e.g., PAC-1 for caspase activation , doxorubicin for cytotoxicity ).
- Structural Variants: Test derivatives with modified aryl (e.g., 3-bromophenyl vs. 4-fluorophenyl) or piperazine substituents to isolate pharmacophores .
Q. How can crystallographic data enhance understanding of structure-activity relationships (SAR)?
Q. What computational strategies are effective for predicting pharmacokinetic properties?
Q. How can researchers optimize solubility and stability for in vivo studies?
Q. Data Contradiction Analysis
Q. Why do GPx inhibition results vary between structurally similar hydrazides?
Variations arise from:
- Substituent Effects: Electron-withdrawing groups (e.g., 3-bromo) enhance electrophilicity, increasing GPx1 binding affinity compared to electron-donating groups (e.g., 4-hydroxy) .
- Assay Conditions: Differences in substrate (t-BHP vs. H₂O₂) and enzyme source (recombinant vs. tissue-derived) impact IC₅₀ values .
Q. How to reconcile divergent cytotoxicity data in cancer cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
